S-Bioaletrina

Descripción general

Descripción

S-Bioallethrin is a synthetic pyrethroid insecticide primarily used to control household pests such as mosquitoes, houseflies, and cockroaches. It is a mixture of allethrin isomers, predominantly composed of the (S)(1R,3R) enantiomer. This compound is known for its low mammalian toxicity and high efficacy against insects .

Aplicaciones Científicas De Investigación

S-Bioallethrin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactions of pyrethroid insecticides.

Biology: Research focuses on its effects on insect physiology and its potential as a tool for studying insect behavior.

Medicine: Studies investigate its low toxicity to mammals and potential therapeutic applications.

Industry: S-Bioallethrin is widely used in the production of household insecticides and pest control products

Mecanismo De Acción

Target of Action

S-Bioallethrin, like other pyrethroids, primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them critical for neuronal communication.

Mode of Action

S-Bioallethrin binds to voltage-gated sodium channels in their closed state and modifies the gating kinetics . The binding of S-Bioallethrin appears to increase the affinity of the channel for pyrethroids. Once bound, pyrethroids like S-Bioallethrin slow both the opening and closing of the sodium channel. This results in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization . These changes make the neuron more susceptible to large action potentials and repeated firing .

Biochemical Pathways

The binding of S-Bioallethrin to sodium channels leads to a hyperexcitable state in neurons, which can result in paralysis or death . Additionally, S-Bioallethrin has been found to enhance the generation of reactive oxygen species (ROS), impair the redox system, and cause mitochondrial dysfunction . This can lead to oxidative stress, which can damage various cellular components, including lipids, proteins, and DNA .

Result of Action

The action of S-Bioallethrin at the molecular and cellular level leads to several effects. It causes respiratory paralysis in lice and scabies parasites, resulting in their death . In human lymphocytes, S-Bioallethrin treatment can result in loss of cell viability, increased oxidative stress markers, and compromised antioxidant defense . It can also cause plasma membrane damage, mitochondrial depolarization, and nuclear DNA fragmentation .

Action Environment

The action, efficacy, and stability of S-Bioallethrin can be influenced by various environmental factors. For instance, sunlight can rapidly decompose S-Bioallethrin, which is why it is most commonly used indoors . Misuse or spillage of S-Bioallethrin could pose an environmental hazard . Under recommended conditions of use, the exposure of the general population to s-bioallethrin is considered negligible .

Análisis Bioquímico

Biochemical Properties

S-Bioallethrin interacts with various biomolecules, primarily enzymes and proteins. It has been found to enhance the generation of reactive oxygen species (ROS), impair the redox system, and cause mitochondrial dysfunction in human lymphocytes . S-Bioallethrin treatment resulted in significant increases in oxidative stress markers like lipid peroxidation and protein oxidation . It also inhibited major antioxidant enzymes, compromising the antioxidant defense of cells .

Cellular Effects

S-Bioallethrin has profound effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress, leading to DNA damage, cellular and organelle toxicity, and resulting in apoptosis and necrosis of human lymphocytes . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of S-Bioallethrin involves binding to voltage-gated sodium channels in their closed state and modifying the gating kinetics . Once bound, S-Bioallethrin slows both the opening and closing of the sodium channel, resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization .

Temporal Effects in Laboratory Settings

S-Bioallethrin’s effects change over time in laboratory settings. For instance, different concentrations of S-Bioallethrin (10 to 200 μM, 2 h at 37 °C) on human lymphocytes under in vitro conditions resulted in a loss of cell viability . This indicates that the product’s stability, degradation, and long-term effects on cellular function need to be considered in laboratory studies.

Dosage Effects in Animal Models

The effects of S-Bioallethrin vary with different dosages in animal models. For instance, a study using a zebrafish model showed that the side effects of S-Bioallethrin can be evaluated effectively in vivo

Metabolic Pathways

S-Bioallethrin is involved in several metabolic pathways. It is subject to extensive hydrolytic and oxidative degeneration by the mammalian metabolism, leading to a complex series of metabolites partially conjugated and finally eliminated in the urine .

Subcellular Localization

Given its effects on mitochondrial function and DNA integrity, it is likely that it localizes to these subcellular compartments

Métodos De Preparación

Synthetic Routes and Reaction Conditions

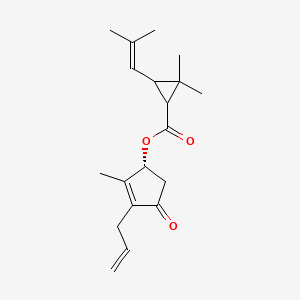

S-Bioallethrin is synthesized through a series of chemical reactions involving cyclopropanecarboxylate derivatives. The key steps include:

Formation of the cyclopropane ring: This involves the reaction of an allyl compound with a cyclopropane derivative under specific conditions.

Esterification: The resulting compound undergoes esterification to form the final product, S-Bioallethrin.

Industrial Production Methods

Industrial production of S-Bioallethrin involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and gas chromatography (GC) for purification. The process ensures the production of high-purity S-Bioallethrin, which is essential for its effectiveness as an insecticide .

Análisis De Reacciones Químicas

Types of Reactions

S-Bioallethrin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.

Reduction: This involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.

Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used under controlled conditions.

Substitution: Halogenating agents like chlorine or bromine are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of S-Bioallethrin, which can be further analyzed for their insecticidal properties .

Comparación Con Compuestos Similares

Similar Compounds

Bioallethrin: A mixture of two allethrin isomers in a 1:1 ratio.

Esbiothrin: A mixture of the same two stereoisomers in a 1:3 ratio.

Permethrin: Another pyrethroid insecticide with a different isomeric composition.

Uniqueness of S-Bioallethrin

S-Bioallethrin is unique due to its specific isomeric composition, which provides high efficacy against insects while maintaining low toxicity to mammals. This makes it a preferred choice for household insecticides compared to other pyrethroids .

Propiedades

IUPAC Name |

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-AQYZNVCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180679 | |

| Record name | Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

YELLOW VISCOUS LIQUID. | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

165-170, at 0.05kPa: 153 °C | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

65.6 °C o.c. | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.00 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Bioallethrin, like other pyrethroids, binds to voltage gated sodium channels in their closed state and modifies the gating kinetics. Channel opening appears to increase affinity of the channel for pyrethroids like bioallethrin. Once bound pyrethroids slow both the opening and closing of the sodium channel resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization. The these changes make the neuron more susceptible to large action potentials and repeated firing by both increasing the initial threshold and reducing the input needed for after-potentials. When repeated firing does occur, the nerve terminal will release more neurotransmitter which can produce muscle paralysis through tetanus. This paralysis stops the breathing of lice and scabies parasites resulting in death. Some pyrethroids act on calcium channels to increase intracelllular calcium. Bioallethrin produces a very small increase in intracellular calcium in mouse neocortical neurons by acting on N-type calcium channels but the effect returns to baseline within 2 min. In contrast bioallethrin has been found to block L T, and P/Q-types of voltage gated calcium channels in human embryonic kidney cell cultures. Bioallethrin has been found to inhibit both sodium-calcium dependent and magnesium-calcium ATP hydrolysis in insects although it, along with other type I pyrethroids, has a greater effect on sodium-calcium dependent hydrolysis. Bioallethrin may stimulate phosphoinositol breakdown in synaptoneuromes as other type I pyrethroids have been observed to do so. Other type I pyrethoids have also been found to bind to kainate receptors. | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

584-79-2, 260359-57-7, 28057-48-9 | |

| Record name | Allethrin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioallethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260359577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIOALLETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G79DM7O471 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

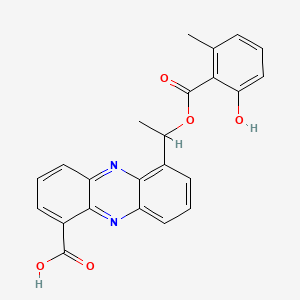

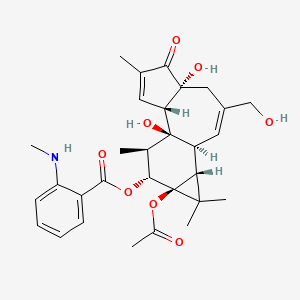

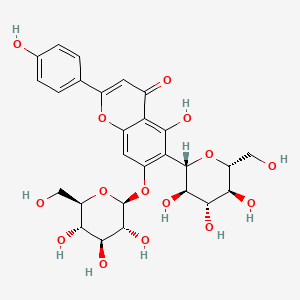

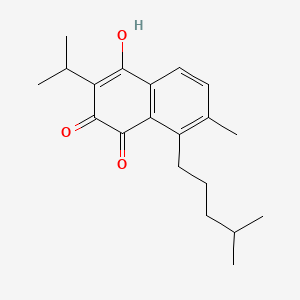

Feasible Synthetic Routes

Q1: How does S-bioallethrin exert its insecticidal effect?

A1: S-bioallethrin, like other pyrethroids, acts primarily on the nervous system of insects. [, , ] It binds to voltage-gated sodium channels (VGSCs) in neurons, delaying their closure and disrupting the normal transmission of nerve impulses. [, , ] This leads to repetitive nerve firing, causing paralysis and ultimately death of the insect.

Q2: Does S-bioallethrin affect mammalian VGSCs?

A2: Yes, S-bioallethrin can interact with mammalian VGSCs, albeit with lower potency compared to insect VGSCs. [, , ] Studies have demonstrated that it can alter sodium influx in cultured mammalian neurons, but generally at higher concentrations than those required for insecticidal activity. [, , ]

Q3: What is the molecular formula and weight of S-bioallethrin?

A4: The molecular formula of S-bioallethrin is C19H26O3, and its molecular weight is 302.4 g/mol. [, ]

Q4: Is there spectroscopic data available for S-bioallethrin?

A5: While the provided research articles do not provide detailed spectroscopic data, they mention techniques like nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) being used to analyze and characterize S-bioallethrin and its metabolites. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)

![2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1681438.png)